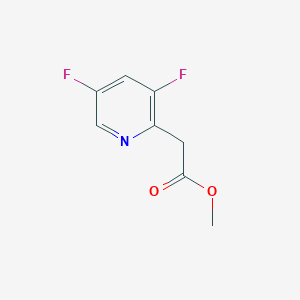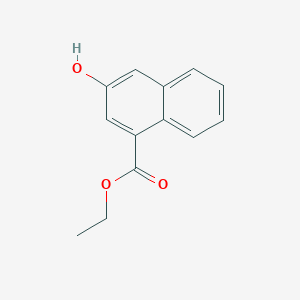
Ethyl3-hydroxy-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-1-naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl ester group attached to the 3-hydroxy position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-1-naphthoate can be synthesized through a multi-step reaction involving the esterification of 3-hydroxy-1-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-hydroxy-1-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 3-oxo-1-naphthoic acid or 3-carboxy-1-naphthoic acid.
Reduction: 3-hydroxy-1-naphthyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-hydroxy-1-naphthoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-1-naphthoate in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can intercalate with DNA, affecting gene expression and cellular function. The exact molecular pathways and targets are still under investigation, but these interactions highlight the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Methyl 3-hydroxy-1-naphthoate: Similar structure with a methyl ester group instead of an ethyl ester.
Ethyl 1-hydroxy-2-naphthoate: Differing in the position of the hydroxyl group on the naphthalene ring.
Ethyl 3-hydroxy-2-naphthoate: Differing in the position of both the hydroxyl and ester groups.
Uniqueness: Ethyl 3-hydroxy-1-naphthoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the ethyl ester group provides distinct physicochemical properties, such as solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8,14H,2H2,1H3 |
InChI Key |
HLJBEADOLRDYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)
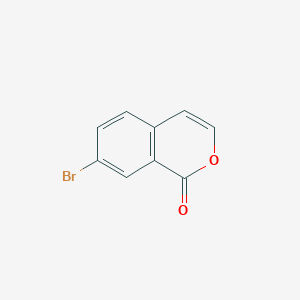
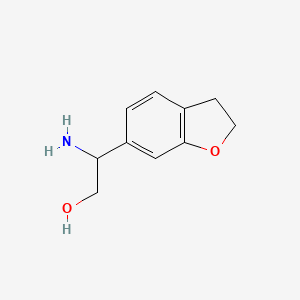
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)
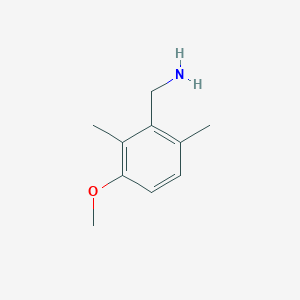
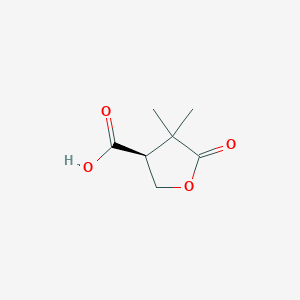
![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)

![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
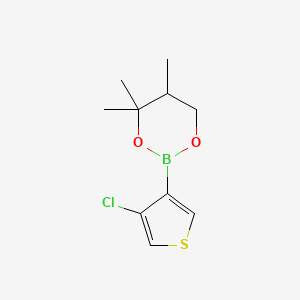
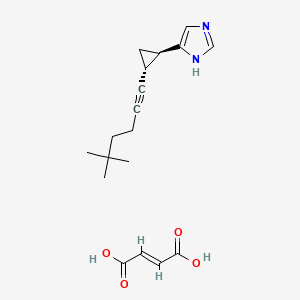
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
